1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a naphthalene ring and a pyrazolo[1,5-a]pyridine ring, both of which are connected through a urea linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the following steps:
Formation of Naphthalen-1-ylmethylamine: This intermediate can be synthesized by the reduction of naphthalen-1-ylmethylamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of Pyrazolo[1,5-a]pyridin-3-ylmethylamine: This intermediate can be synthesized by the reaction of pyrazolo[1,5-a]pyridine with a suitable alkylating agent.
Coupling Reaction: The final step involves the coupling of naphthalen-1-ylmethylamine and pyrazolo[1,5-a]pyridin-3-ylmethylamine with an isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the urea linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding naphthalene and pyrazolo[1,5-a]pyridine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
Uniqueness
1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is unique due to its specific combination of naphthalene and pyrazolo[1,5-a]pyridine rings connected through a urea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-20(22-13-17-14-23-24-11-4-3-10-19(17)24)21-12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,14H,12-13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVSPDLDHPWJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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